molecular formula C17H23NO2 B289867 8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate

8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate

Cat. No. B289867
M. Wt: 273.37 g/mol
InChI Key: DSFMTHYTDKUCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate, also known as PNU-120596, is a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). It has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate is a positive allosteric modulator of the α7 nAChR, which is a ligand-gated ion channel found in the central nervous system. It enhances the response of the receptor to acetylcholine, resulting in increased ion flow and neurotransmitter release. This leads to improved cognitive function and memory, as well as reduced anxiety and depression.
Biochemical and Physiological Effects:
8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate has been shown to have several biochemical and physiological effects. It enhances the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to improved cognitive function and memory. It also reduces the release of glutamate, which is associated with neurotoxicity and cell death. Additionally, it has been shown to reduce inflammation and oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate is its selectivity for the α7 nAChR, which reduces the potential for off-target effects. However, its potency and efficacy can vary depending on the experimental conditions and the specific α7 nAChR isoform being targeted. Additionally, its effects can be influenced by factors such as age, sex, and genetic background.

Future Directions

Future research on 8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate could focus on several areas. One area of interest is its potential use in the treatment of Alzheimer's disease, where it could improve cognitive function and reduce neuroinflammation. Another area of interest is its potential use in the treatment of addiction, where it could reduce drug-seeking behavior and withdrawal symptoms. Additionally, further studies could investigate the potential use of 8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate in combination with other drugs or therapies for enhanced therapeutic effects.

Synthesis Methods

The synthesis of 8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate involves the condensation of 8-azabicyclo[3.2.1]octan-3-one with 4-bromobenzoic acid, followed by reduction and esterification. The final product is obtained after purification through chromatography.

Scientific Research Applications

8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, enhance memory, and reduce anxiety and depression in animal models. It has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and addiction.

properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

(8-propyl-8-azabicyclo[3.2.1]octan-3-yl) benzoate

InChI

InChI=1S/C17H23NO2/c1-2-10-18-14-8-9-15(18)12-16(11-14)20-17(19)13-6-4-3-5-7-13/h3-7,14-16H,2,8-12H2,1H3

InChI Key

DSFMTHYTDKUCRH-UHFFFAOYSA-N

SMILES

CCCN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCCN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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